molecular formula C8H10N2O2 B1207776 Pyridin-3-yl dimethylcarbamate CAS No. 51581-32-9

Pyridin-3-yl dimethylcarbamate

Cat. No. B1207776
CAS RN: 51581-32-9
M. Wt: 166.18 g/mol
InChI Key: VZELUFSMNDBCBO-UHFFFAOYSA-N
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Description

Pyridin-3-yl dimethylcarbamate, or PDC, is an organic compound with a wide range of uses in scientific research. It is commonly used in various lab experiments, as well as in the synthesis of other compounds. PDC is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 256°C. It is soluble in water, alcohol, and ether. PDC has a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol.

Scientific Research Applications

  • Gas Adsorption and CO2 Sequestration

    • Pyridin-3-yl dimethylcarbamate, as part of zinc adeninate macrocycles, demonstrates unique gas sorption properties. These macrocycles self-assemble into porous crystalline materials, effective in selective gas adsorption and CO2 sequestration. Adjusting activation temperatures modulates pore sizes, influencing adsorption characteristics (An et al., 2009).
  • Herbicidal Activity

    • Aryl(4-substituted pyridin-3-yl)methyl carbamates, related to this compound, show significant herbicidal activity. Their efficacy varies with structural modifications, and some analogs exhibit potent herbicidal effects without phytotoxicity to rice, suggesting potential in agricultural applications (Nakayama et al., 2012).
  • Corrosion Inhibition

    • Compounds like 2-(3-methyl-1H-pyrazol-5-yl) pyridine, related to this compound, act as corrosion inhibitors for steel in acidic environments. These compounds effectively reduce corrosion rates, offering potential applications in material preservation and industrial maintenance (Bouklah et al., 2005).
  • Organic Light-Emitting Diodes (OLEDs)

    • Pyridin-3-yl based compounds are used in the construction of bipolar host materials for phosphorescent OLEDs. They exhibit high efficiencies and low roll-off in blue and green PhOLEDs, indicating their significance in the development of advanced display and lighting technologies (Li et al., 2016).
  • Photophysical Studies

    • Pyridin-3-yl derivatives, such as 2-(1H-pyrazol-5-yl)pyridines, are subjects of photophysical studies. They exhibit multiple types of photoreactions including excited-state intramolecular and intermolecular proton transfers. Such studies contribute to the understanding of molecular dynamics and photochemical processes (Vetokhina et al., 2012).
  • Photoluminescent Materials for Security Applications

    • Heteroleptic cationic Ir(III) complexes with pyridin-3-yl derivatives exhibit dual-emission photoluminescence, useful in data security protection. Their color-tunable emissions and mechanoluminescence properties make them suitable for developing smart luminescent materials (Song et al., 2016).

properties

IUPAC Name

pyridin-3-yl N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZELUFSMNDBCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199535
Record name Norpyridostigmine
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

51581-32-9
Record name Norpyridostigmine
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Record name 51581-32-9
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Record name 3-pyridyl dimethylcarbamate
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Record name NORPYRIDOSTIGMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Pyridin-3-yl dimethylcarbamate in pharmaceutical analysis?

A1: this compound, also known as Impurity A (IMP A), is a significant compound in the pharmaceutical analysis of Pyridostigmine Bromide (PR). [] It's identified as a related substance to PR, meaning it's present in the drug substance or finished product, potentially impacting its quality, safety, and efficacy. Specifically, IMP A is considered a major inactive metabolite of PR and is also known to be its alkaline-induced degradation product. [] This makes its detection and quantification crucial for ensuring the quality and stability of PR formulations.

Q2: How is this compound analyzed alongside Pyridostigmine Bromide and its other impurities?

A2: A green, accurate, and specific high-performance thin-layer chromatographic (HPTLC) method has been developed to simultaneously quantify PR, IMP A, and another related substance, Impurity B (3-hydroxy-N-methylpyridinium bromide). [] This method utilizes silica gel HPTLC F254 plates as a stationary phase and an environmentally friendly mixture of acetone:acetic acid (80:20, v/v) as the developing system. [] The separated bands are then scanned at 260 nm for quantification. [] This method is compliant with International Conference on Harmonization (ICH) guidelines and allows for the efficient analysis of PR and its related substances in pure form, tablets, and even spiked human plasma. []

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